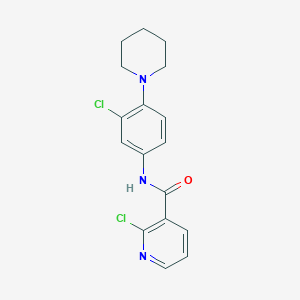![molecular formula C24H25NO4 B252702 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B252702.png)
4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid, also known as MMB, is a compound that has been extensively studied for its potential therapeutic applications. MMB is a benzylamine derivative that has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In
Mechanism of Action
The mechanism of action of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid is not fully understood, but it is thought to involve the inhibition of several key signaling pathways, including the NF-κB and STAT3 pathways. 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has also been shown to activate the AMPK pathway, which plays a key role in regulating cellular metabolism and energy balance.
Biochemical and Physiological Effects:
4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, improve insulin sensitivity, and reduce blood glucose levels. Additionally, 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has been shown to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid is its versatility. It has been shown to have a range of biological activities, making it a potentially useful compound for a variety of applications. Additionally, 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has been shown to have relatively low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid research. One area of interest is the development of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid and its potential therapeutic applications. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid in animal models.
Synthesis Methods
The synthesis of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid involves several steps, including the reaction of 3-methoxy-4-(2-phenylethoxy)benzaldehyde with benzylamine in the presence of a catalyst. The resulting intermediate is then reacted with 4-bromomethylbenzoic acid to form 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid. The synthesis of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has been optimized to improve yields and reduce the number of steps involved.
Scientific Research Applications
4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
properties
Product Name |
4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid |
|---|---|
Molecular Formula |
C24H25NO4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-[[[3-methoxy-4-(2-phenylethoxy)phenyl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C24H25NO4/c1-28-23-15-20(17-25-16-19-7-10-21(11-8-19)24(26)27)9-12-22(23)29-14-13-18-5-3-2-4-6-18/h2-12,15,25H,13-14,16-17H2,1H3,(H,26,27) |
InChI Key |
CJKZAWXCEWVWQZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)C(=O)O)OCCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C[NH2+]CC2=CC=C(C=C2)C(=O)[O-])OCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)
![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)

![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)


![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)

![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B252646.png)
![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)